

Spectroscopic Profile of Sericic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Sericic Acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **Sericic Acid**, a pentacyclic triterpenoid with known anti-inflammatory, antibacterial, and antifungal properties. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization.

Chemical Structure and Properties

Sericic Acid (2,3,19,23-tetrahydroxyolean-12-en-28-oic acid) is a naturally occurring triterpenoid isolated from various plant species, including *Terminalia sericea*. Its chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₃₀ H ₄₈ O ₆
Molecular Weight	504.7 g/mol
CAS Number	55306-03-1
IUPAC Name	(2α,3β,19α,23)-2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid

Spectroscopic Data

The structural elucidation of **Sericic Acid** has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

Detailed 1D and 2D NMR experiments have been utilized to assign the proton (^1H) and carbon (^{13}C) signals of the **Sericic Acid** structure. While a complete, officially published peak assignment table is not readily available in a centralized database, data has been reported in various phytochemical studies.

Table 1: ^{13}C NMR Spectral Data of **Sericic Acid**

Carbon No.	Chemical Shift (δ) ppm
Data not explicitly found in a tabular format in the provided search results.	Researchers are advised to consult primary literature on the isolation of Sericic Acid for detailed peak assignments.

Table 2: ^1H NMR Spectral Data of **Sericic Acid**

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not explicitly found in a tabular format in the provided search results.	Researchers are advised to consult primary literature on the isolation of Sericic Acid for detailed peak assignments.		

Mass Spectrometry

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of **Sericic Acid**. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.

Table 3: Mass Spectrometry Data for **Sericic Acid**

Ionization Mode	[M-H] ⁻ (m/z)	[M+H] ⁺ (m/z)
ESI	Specific data not available in search results.	Specific data not available in search results.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for triterpenoic acids like **Sericic Acid**, based on standard laboratory practices.

Sample Preparation for NMR

- **Dissolution:** Accurately weigh approximately 5-10 mg of purified **Sericic Acid**.
- **Solvent Selection:** Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired NMR experiment.
- **Concentration:** The final concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 10-20 mM.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ 0.00 ppm).

NMR Data Acquisition

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- **1D Spectra:** Acquire standard ¹H and ¹³C{¹H} NMR spectra. For quantitative analysis, ensure complete relaxation of all nuclei by using a sufficiently long relaxation delay (d1).
- **2D Spectra:** To aid in structural elucidation, a suite of 2D NMR experiments should be performed, including:
 - **COSY (Correlation Spectroscopy):** To identify ¹H-¹H spin-spin coupling networks.

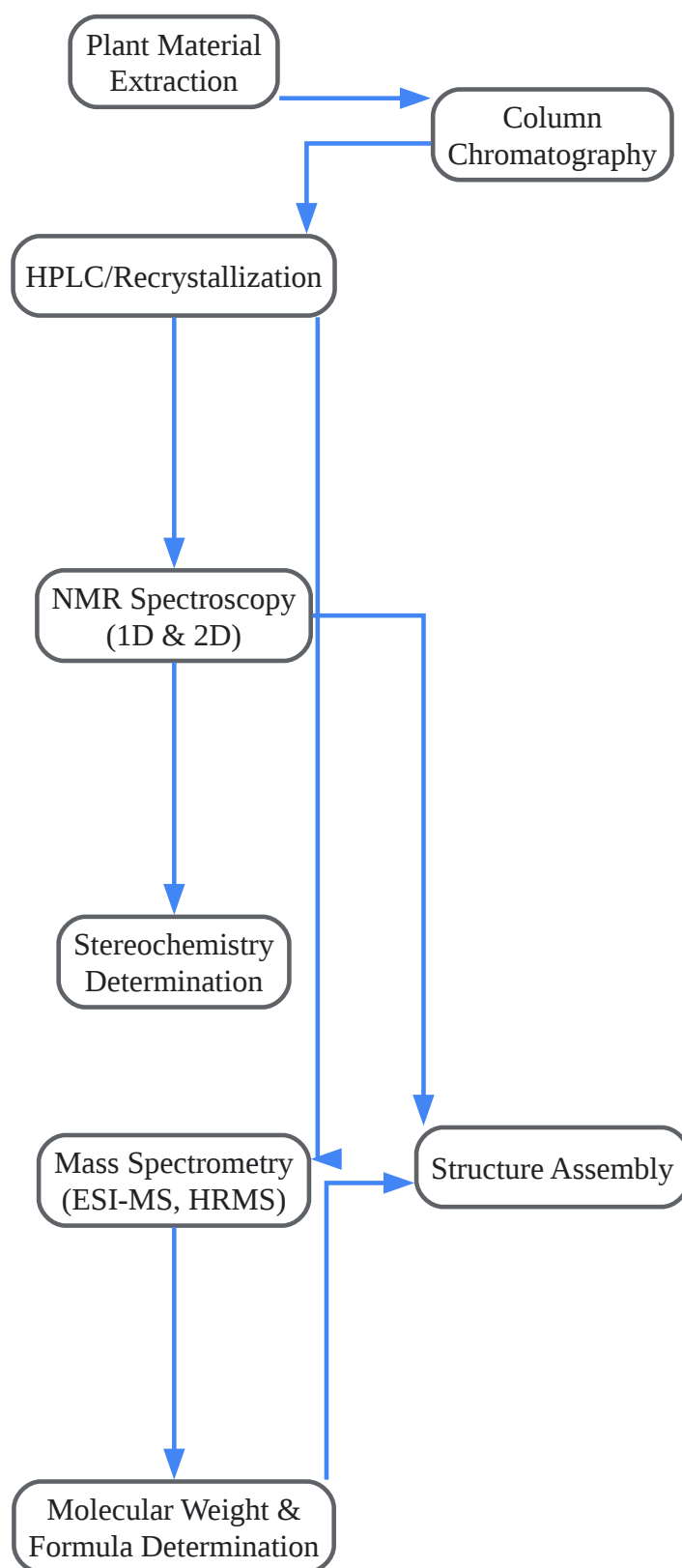
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C nuclei.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

Mass Spectrometry Analysis

- Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is typically used.
- Sample Preparation: Prepare a dilute solution of **Sericic Acid** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 $\mu\text{g/mL}$.
- Analysis: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire mass spectra in both positive and negative ion modes to observe the protonated ($[\text{M}+\text{H}]^+$) and deprotonated ($[\text{M}-\text{H}]^-$) molecular ions, respectively.
- Tandem MS (MS/MS): To obtain structural information, perform fragmentation studies by selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions can help to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The logical flow of experiments for the spectroscopic characterization of a natural product like **Sericic Acid** is depicted below.

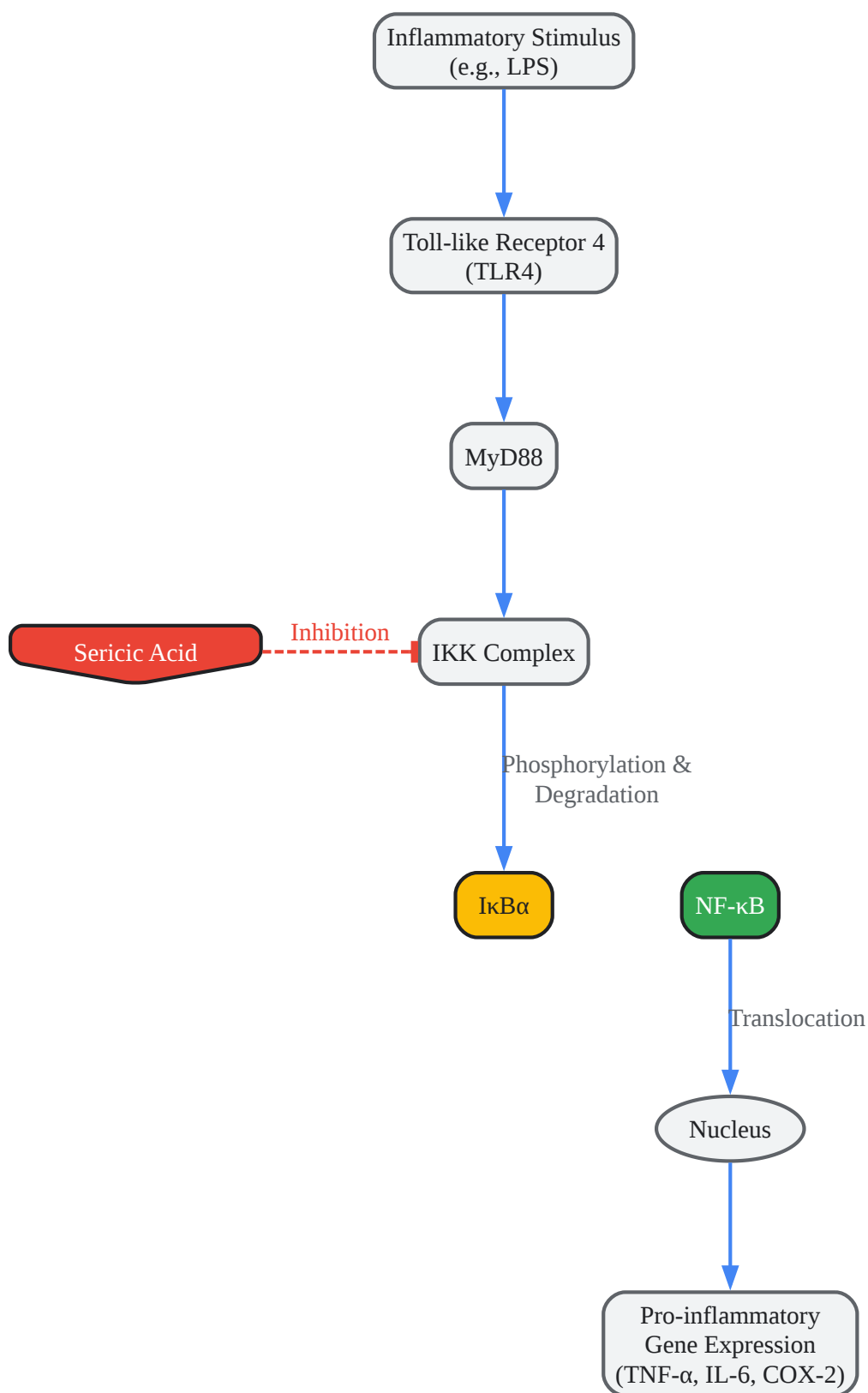


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A logical workflow for the isolation and structural elucidation of **Sericic Acid**.

Potential Signaling Pathway Involvement

Sericic Acid has been reported to possess anti-inflammatory properties. While the precise signaling pathways are a subject of ongoing research, a plausible mechanism could involve the inhibition of pro-inflammatory signaling cascades. A hypothetical pathway is illustrated below.



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Hypothetical anti-inflammatory signaling pathway modulated by **Sericic Acid**.

This document serves as a foundational guide to the spectroscopic characteristics of **Sericic Acid**. For definitive data, researchers are encouraged to consult the primary scientific literature.

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